Cas no 2385350-78-5 (2-{(tert-butoxy)carbonyl(methyl)amino}-3-(dimethylamino)-2-methylpropanoic acid)

2-{(tert-butoxy)carbonyl(methyl)amino}-3-(dimethylamino)-2-methylpropanoic acid 化学的及び物理的性質
名前と識別子
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- 2-{(tert-butoxy)carbonyl(methyl)amino}-3-(dimethylamino)-2-methylpropanoic acid
- EN300-1589549
- 2385350-78-5
- 2-{[(tert-butoxy)carbonyl](methyl)amino}-3-(dimethylamino)-2-methylpropanoic acid
-
- インチ: 1S/C12H24N2O4/c1-11(2,3)18-10(17)14(7)12(4,9(15)16)8-13(5)6/h8H2,1-7H3,(H,15,16)
- InChIKey: AXELDEVLTFBSIY-UHFFFAOYSA-N
- SMILES: O(C(N(C)C(C(=O)O)(C)CN(C)C)=O)C(C)(C)C
計算された属性
- 精确分子量: 260.17360725g/mol
- 同位素质量: 260.17360725g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 18
- 回転可能化学結合数: 6
- 複雑さ: 323
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -1.3
- トポロジー分子極性表面積: 70.1Ų
2-{(tert-butoxy)carbonyl(methyl)amino}-3-(dimethylamino)-2-methylpropanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1589549-0.5g |
2-{[(tert-butoxy)carbonyl](methyl)amino}-3-(dimethylamino)-2-methylpropanoic acid |
2385350-78-5 | 0.5g |
$1124.0 | 2023-05-25 | ||
Enamine | EN300-1589549-5.0g |
2-{[(tert-butoxy)carbonyl](methyl)amino}-3-(dimethylamino)-2-methylpropanoic acid |
2385350-78-5 | 5g |
$3396.0 | 2023-05-25 | ||
Enamine | EN300-1589549-100mg |
2-{[(tert-butoxy)carbonyl](methyl)amino}-3-(dimethylamino)-2-methylpropanoic acid |
2385350-78-5 | 100mg |
$1031.0 | 2023-09-23 | ||
Enamine | EN300-1589549-250mg |
2-{[(tert-butoxy)carbonyl](methyl)amino}-3-(dimethylamino)-2-methylpropanoic acid |
2385350-78-5 | 250mg |
$1078.0 | 2023-09-23 | ||
Enamine | EN300-1589549-1000mg |
2-{[(tert-butoxy)carbonyl](methyl)amino}-3-(dimethylamino)-2-methylpropanoic acid |
2385350-78-5 | 1000mg |
$1172.0 | 2023-09-23 | ||
Enamine | EN300-1589549-5000mg |
2-{[(tert-butoxy)carbonyl](methyl)amino}-3-(dimethylamino)-2-methylpropanoic acid |
2385350-78-5 | 5000mg |
$3396.0 | 2023-09-23 | ||
Enamine | EN300-1589549-0.05g |
2-{[(tert-butoxy)carbonyl](methyl)amino}-3-(dimethylamino)-2-methylpropanoic acid |
2385350-78-5 | 0.05g |
$983.0 | 2023-05-25 | ||
Enamine | EN300-1589549-2.5g |
2-{[(tert-butoxy)carbonyl](methyl)amino}-3-(dimethylamino)-2-methylpropanoic acid |
2385350-78-5 | 2.5g |
$2295.0 | 2023-05-25 | ||
Enamine | EN300-1589549-0.1g |
2-{[(tert-butoxy)carbonyl](methyl)amino}-3-(dimethylamino)-2-methylpropanoic acid |
2385350-78-5 | 0.1g |
$1031.0 | 2023-05-25 | ||
Enamine | EN300-1589549-1.0g |
2-{[(tert-butoxy)carbonyl](methyl)amino}-3-(dimethylamino)-2-methylpropanoic acid |
2385350-78-5 | 1g |
$1172.0 | 2023-05-25 |
2-{(tert-butoxy)carbonyl(methyl)amino}-3-(dimethylamino)-2-methylpropanoic acid 関連文献
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1. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
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3. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
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Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
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7. Book reviews
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Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
2-{(tert-butoxy)carbonyl(methyl)amino}-3-(dimethylamino)-2-methylpropanoic acidに関する追加情報
Introduction to 2-{(tert-butoxy)carbonyl(methyl)amino}-3-(dimethylamino)-2-methylpropanoic acid (CAS No. 2385350-78-5)
2-{(tert-butoxy)carbonyl(methyl)amino}-3-(dimethylamino)-2-methylpropanoic acid, identified by the chemical compound code CAS No. 2385350-78-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biotechnology. This compound, featuring a complex structure with multiple functional groups, exhibits unique chemical and biological properties that make it a valuable intermediate in the synthesis of various pharmacologically active molecules.
The molecular structure of 2-{(tert-butoxy)carbonyl(methyl)amino}-3-(dimethylamino)-2-methylpropanoic acid consists of a branched chain with an amino group substituted at the third carbon position, a tert-butoxycarbonyl (Boc) protecting group at the second carbon, and a dimethylamino group at the same position. This configuration imparts stability and reactivity characteristics that are highly beneficial in synthetic chemistry. The Boc group, in particular, serves as an effective protecting agent for amino groups during multi-step syntheses, ensuring selective reactions without unwanted side products.
Recent advancements in medicinal chemistry have highlighted the importance of such chiral and functionalized building blocks in drug discovery. The presence of both dimethylamino and tert-butoxy carbonyl moieties allows for versatile modifications, making this compound a promising candidate for the development of novel therapeutic agents. For instance, its incorporation into peptidomimetics has shown potential in modulating enzyme activity and receptor interactions, which are critical for treating diseases such as cancer, inflammation, and neurological disorders.
In the realm of synthetic methodologies, 2-{(tert-butoxy)carbonyl(methyl)amino}-3-(dimethylamino)-2-methylpropanoic acid has been utilized in the construction of complex cyclic peptides and non-peptide analogs. The tertiary amine functionality provides a handle for further derivatization via reductive amination or diazotization reactions, enabling the formation of amide bonds essential for protein mimicry. Moreover, its stability under various reaction conditions makes it an ideal candidate for high-throughput screening programs aimed at identifying new drug candidates.
One of the most compelling aspects of this compound is its role in peptidomimetic drug design. Peptidomimetics are designed to mimic the bioactivity of natural peptides while overcoming their limitations such as poor oral bioavailability and susceptibility to enzymatic degradation. The structural features of 2-{(tert-butoxy)carbonyl(methyl)amino}-3-(dimethylamino)-2-methylpropanoic acid contribute to its effectiveness in this context by providing a scaffold that can be modified to target specific biological pathways. For example, modifications at the dimethylamino position have been shown to enhance binding affinity to protein targets, while the Boc-protected amino group ensures controlled reaction kinetics during synthesis.
Recent studies have also explored the use of this compound in the development of protease inhibitors, which are crucial for treating viral infections and cancer. The ability to incorporate multiple functional groups into a single molecule allows chemists to fine-tune properties such as solubility, metabolic stability, and binding affinity. This flexibility is particularly important when designing drugs that must interact with biological systems in complex ways. The CAS No. 2385350-78-5 identifier ensures precise tracking and quality control throughout the research and development process.
The synthesis of 2-{(tert-butoxy)carbonyl(methyl)amino}-3-(dimethylamino)-2-methylpropanoic acid involves multi-step organic transformations that highlight modern synthetic techniques such as transition metal catalysis and asymmetric hydrogenation. These methods not only improve yield but also enhance enantioselectivity, which is critical for pharmaceutical applications where chirality plays a decisive role in biological activity. The compound’s synthesis often begins with readily available precursors like 2-methylpropanoic acid derivatives, which undergo sequential functionalization to introduce the desired substituents.
In conclusion, 2-{(tert-butoxy)carbonyl(methyl)amino}-3-(dimethylamino)-2-methylpropanoic acid (CAS No. 2385350-78-5) represents a significant advancement in pharmaceutical chemistry due to its versatile structure and broad applicability in drug discovery. Its role in peptidomimetic design, protease inhibition, and other therapeutic areas underscores its importance as a building block for next-generation therapeutics. As research continues to uncover new synthetic pathways and biological targets, this compound is poised to remain at the forefront of medicinal chemistry innovation.
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